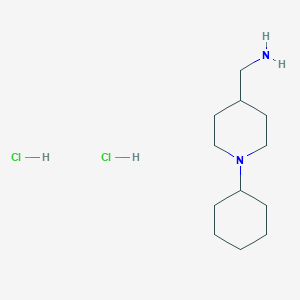

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride

描述

属性

IUPAC Name |

(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFQQTPTBGLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Intermediate 4-Boc-1-cyclohexylpiperazine

- Reactants: Cyclohexyl halide (preferably cyclohexyl bromide), 1-Boc-piperazine, inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate), and acetonitrile as the solvent.

- Reaction Type: Nucleophilic substitution (SN2) where the piperazine nitrogen attacks the cyclohexyl halide.

- Procedure:

- Cyclohexyl halide, 1-Boc-piperazine, inorganic base, and acetonitrile are combined in a reaction vessel.

- The mixture is stirred and heated under reflux for 1-3 hours.

- After completion, the mixture is cooled, filtered, and the filtrate is concentrated to dryness.

- The resulting intermediate is 4-Boc-1-cyclohexylpiperazine.

| Parameter | Details |

|---|---|

| Molar ratio (Step 1) | Cyclohexyl halide : 1-Boc-piperazine : Base = 1-3 : 1 |

| Reaction time | 1-3 hours |

| Solvent | Acetonitrile |

| Temperature | Reflux conditions |

This method simplifies previous approaches by avoiding complex reduction steps, reducing costs, and streamlining post-treatment, as detailed in recent patents (e.g., CN112645901A).

Deprotection and Formation of the Hydrochloride Salt

- Reactants: The Boc-protected intermediate, acid (hydrochloric or sulfuric acid), and an organic solvent (methanol or ethanol).

- Procedure:

- The intermediate 4-Boc-1-cyclohexylpiperazine is refluxed with acid in an organic solvent.

- After reaction completion (2-4 hours), the solvent is evaporated.

- The residue is pulped with isopropanol, filtered, and dried to obtain the free base.

- The free base is then reacted with hydrochloric acid to form the dihydrochloride salt.

| Parameter | Details |

|---|---|

| Acid used | Hydrochloric acid or sulfuric acid |

| Solvent | Methanol or ethanol |

| Molar ratio (Step 2) | 4-Boc-1-cyclohexylpiperazine : Acid = 1:2 to 4 |

| Reaction time | 2-4 hours |

This step efficiently converts the protected intermediate into the desired salt form, facilitating purification and stability, as demonstrated in patent WO2019016828A1.

Final Purification and Distillation

- Dissolve the hydrochloride salt in water.

- Adjust pH to 12-14 using inorganic base (e.g., sodium hydroxide).

- Extract the free base with dichloromethane.

- Dry the organic layer with anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure.

- Distill the crude product under vacuum to obtain pure (1-cyclohexylpiperidin-4-yl)methanamine.

| Parameter | Details |

|---|---|

| Extraction solvent | Dichloromethane or trichloromethane |

| pH adjustment | pH 12-14 using sodium hydroxide |

| Distillation conditions | Reduced pressure, temperature optimized for purity |

This method ensures high purity and yield, with distillation under reduced pressure preventing decomposition, as outlined in patent CN112645901A.

Summary of the Preparation Process

| Step | Key Reagents & Conditions | Main Purpose | Outcome |

|---|---|---|---|

| 1 | Cyclohexyl halide, 1-Boc-piperazine, inorganic base, acetonitrile, reflux | Nucleophilic substitution | 4-Boc-1-cyclohexylpiperazine intermediate |

| 2 | Acid (HCl or H2SO4), methanol/ethanol, reflux | Deprotection & salt formation | Cyclohexylpiperazine hydrochloride |

| 3 | Water, inorganic base, dichloromethane, distillation | Purification | Pure (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride |

化学反应分析

Types of Reactions

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

- Therapeutic Agent : The compound has been investigated for its potential as a therapeutic agent targeting neurotransmitter systems, particularly dopamine and serotonin receptors. It shows promise in treating psychiatric disorders due to its modulatory effects on these pathways.

- Drug Design : It serves as a valuable ligand in receptor studies, contributing to the understanding of drug-receptor interactions. Computer-aided drug design techniques, such as molecular docking, have been employed to predict its interactions with target proteins.

2. Biological Research

- Binding Studies : The compound is utilized in studies examining the interactions between small molecules and biological targets. Its ability to function as a ligand allows researchers to explore protein-ligand interactions, providing insights into molecular recognition processes.

- Mechanistic Studies : It is also used to study reaction mechanisms and the development of new synthetic methodologies in organic chemistry.

3. Industrial Applications

- Specialty Chemicals : In the industrial sector, (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride is employed in the production of specialty chemicals and materials that require specific chemical properties.

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound can significantly affect dopamine receptor activity. In vitro studies showed that it enhances dopamine receptor signaling pathways, suggesting potential applications in treating conditions like depression or schizophrenia.

Case Study 2: Binding Affinity Studies

A study utilizing molecular docking revealed that this compound exhibits high binding affinity for serotonin receptors. This finding supports its use as a lead compound for developing new antidepressants targeting serotonin pathways.

作用机制

The mechanism of action of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride and its analogs:

Key Comparative Insights

Substituent Effects on Lipophilicity and Binding: The cyclohexyl group in the target compound increases lipophilicity compared to the cyclopentyl () or methyl () analogs. This may enhance membrane permeability but reduce aqueous solubility .

Salt Form and Solubility: The dihydrochloride form (target compound and ) improves solubility compared to free bases, critical for intravenous formulations. The trihydrochloride in may offer even higher solubility but could increase ionic strength-related toxicity risks .

Functional Group Contributions: The difluoropiperidine moiety in enhances metabolic stability and electronegativity, making it suitable for targeting enzymes or ion channels .

Therapeutic Implications :

- While the target compound lacks direct pharmacological data, structurally related piperidine derivatives are often investigated for CNS disorders (e.g., antipsychotics) or antiviral activity (e.g., HIV entry inhibitors, as seen in HP-API studies ).

- The pyridinylmethyl analog () may align with nicotinic receptor ligands, while the difluoropiperidine derivative () could serve as a protease inhibitor precursor .

生物活性

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the context of neuropharmacology. Its structure, characterized by a cyclohexyl group attached to a piperidine ring and an amine functional group, positions it as a valuable compound for research in medicinal chemistry and pharmacology.

The compound has the molecular formula C12H24N2·2HCl and is typically synthesized through reductive amination processes involving cyclohexylamine and piperidine derivatives. The synthesis can be optimized for yield and purity using various solvents and catalysts, with purification often achieved through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that this compound acts as a modulator of these receptors, suggesting potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.

Interaction with Neurotransmitter Systems

- Dopamine Receptors : The compound has shown binding affinity to dopamine receptors, which are crucial in the regulation of mood, reward, and motor control. Its modulation of these receptors could lead to effects similar to those of existing antipsychotic medications.

- Serotonin Receptors : Studies indicate that this compound may influence serotonin pathways, which are vital for mood stabilization. This interaction could provide insights into its potential use as an antidepressant or anxiolytic agent.

Case Studies and Experimental Data

- In Vitro Studies : Experimental assays have demonstrated that the compound exhibits significant activity in receptor binding studies. For instance, its ability to displace radiolabeled ligands from dopamine D2 receptors was measured, revealing a competitive inhibition pattern indicative of its potential therapeutic utility.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to observable changes in behavior consistent with alterations in dopaminergic and serotonergic signaling pathways. These findings support its exploration for conditions like schizophrenia or major depressive disorder.

- Pharmacokinetics : Preliminary pharmacokinetic profiles suggest that the compound has favorable absorption characteristics when administered orally, with moderate bioavailability observed in initial trials.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group + piperidine ring + amine group | Modulates dopamine and serotonin receptors |

| (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride | Piperidine ring + phenyl group | Used in PROTAC development; impacts protein degradation |

| (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride | Piperidine ring + phenyl group | Similar receptor interactions but different selectivity |

常见问题

Basic Questions

Q. What are the key structural features of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride, and how do they influence its pharmacological potential?

- The compound features a piperidine ring substituted with a cyclohexyl group at the 1-position and an aminomethyl group at the 4-position, stabilized as a dihydrochloride salt. The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the protonated amine (due to HCl salt) increases solubility in aqueous matrices. Piperidine derivatives are widely explored for CNS-targeted therapies due to their structural mimicry of endogenous neurotransmitters .

Q. What synthetic routes are reported for this compound, and what are critical optimization parameters?

- Common routes include reductive amination of 4-aminomethylpiperidine with cyclohexanone, followed by HCl salt formation. Key parameters include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps (e.g., cyclohexyl group introduction).

- pH control : Maintaining acidic conditions during salt formation to ensure high crystallinity .

- Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. Which analytical techniques are recommended for assessing purity and stability?

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; NMR (¹H/¹³C) to confirm structural integrity.

- Stability : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products. Differential scanning calorimetry (DSC) can identify polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed incubation times, cell lines like SH-SY5Y for neuroactivity).

- Structural analogs : Cross-reference data from similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify structure-activity relationships .

- Computational validation : Molecular docking against targets like LOXL2 or monoamine oxidases to predict binding affinities .

Q. What methodological strategies optimize blood-brain barrier (BBB) permeability assessments for neuropharmacological applications?

- In vitro models : Use MDCK or PAMPA-BBB assays to measure passive diffusion.

- In vivo imaging : Radiolabel the compound with ¹¹C or ¹⁸F for PET/MRI tracking in rodent models.

- Permeability enhancers : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess active transport limitations .

Q. How can fragment-based drug design (FBDD) improve target engagement of this compound?

- Fragment screening : Use X-ray crystallography or SPR to identify binding fragments (e.g., cyclopropane motifs from ALK inhibitors) that enhance affinity .

- Scaffold hybridization : Integrate fragments like pyridinylmethanamine (as seen in LOXL2 inhibitors) to optimize steric and electronic interactions .

Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。